molecular formula C17H14N2NaO4S+ B14726143 Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid CAS No. 6300-26-1

Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid

Cat. No.: B14726143
CAS No.: 6300-26-1
M. Wt: 365.4 g/mol
InChI Key: ALWFYHLNZNWPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, printing, and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methylphenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1-sulfonic acid under alkaline conditions to form the desired azo dye .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization or filtration and dried to obtain the solid dye .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by azo reductases to form aromatic amines, which can interact with cellular components. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
  • 4-[(4-hydroxy-3-methylphenyl)diazenyl]benzenesulfonic acid
  • 4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2-sulfonic acid

Uniqueness

Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and solubility in water make it particularly valuable in industrial applications .

Properties

CAS No.

6300-26-1

Molecular Formula

C17H14N2NaO4S+

Molecular Weight

365.4 g/mol

IUPAC Name

sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C17H14N2O4S.Na/c1-11-10-12(6-8-16(11)20)18-19-15-7-9-17(24(21,22)23)14-5-3-2-4-13(14)15;/h2-10,20H,1H3,(H,21,22,23);/q;+1

InChI Key

ALWFYHLNZNWPFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.